L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-

CAS No.:

Cat. No.: VC13621937

Molecular Formula: C28H40N6O11

Molecular Weight: 636.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H40N6O11 |

|---|---|

| Molecular Weight | 636.7 g/mol |

| IUPAC Name | (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-(N-[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-4-nitroanilino)-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C28H40N6O11/c1-6-15(4)24(32-26(41)19(11-12-21(36)37)31-27(42)23(14(2)3)30-16(5)35)28(43)33(20(25(29)40)13-22(38)39)17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H2,29,40)(H,30,35)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,23-,24-/m0/s1 |

| Standard InChI Key | GGTKRNOOSLPWJI-PZQVQNRFSA-N |

| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

| SMILES | CCC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

| Canonical SMILES | CCC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

Introduction

Structural Composition and Molecular Characteristics

Core Amino Acid Sequence

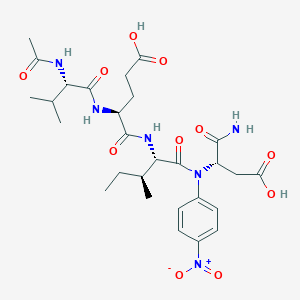

The compound’s backbone consists of four amino acids: N-acetyl-L-valine, L-alpha-glutamic acid, L-isoleucine, and L-alpha-asparagine, arranged in a linear sequence. The N-terminal valine is acetylated, a modification that improves metabolic stability and membrane permeability . The C-terminal asparagine is conjugated to a 4-nitrophenyl group, introducing a strong electron-withdrawing moiety that influences solubility and reactivity .

Functional Modifications

-

N-acetylation: The acetyl group on valine prevents undesired proteolytic degradation, a common strategy in peptide therapeutics .

-

4-nitrophenyl group: This aromatic nitro compound serves as a chromophore in spectroscopic assays and participates in nucleophilic substitution reactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 636.7 g/mol |

| Key Modifications | N-acetyl, 4-nitrophenyl |

| Amino Acid Sequence | Ac-Val-Glu-Ile-Asn-NPhNO2 |

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, its synthesis likely involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies . The 4-nitrophenyl group is introduced via acylation using activated esters, such as 4-nitrophenyl chloroformate . Post-synthetic modifications, including N-acetylation, are performed before resin cleavage to ensure regioselectivity .

Reactivity of the Nitrophenyl Group

The 4-nitrophenyl moiety undergoes nucleophilic aromatic substitution under alkaline conditions, enabling conjugation to thiols or amines in target molecules . This reactivity is exploited in activity-based protein profiling (ABPP) to label active enzyme sites.

Mechanistic Insights and Biological Interactions

Enzymatic Interactions

The compound’s glutamic acid residue provides a carboxylate group for coordinating metal ions in metalloproteases, while the nitrophenyl group acts as a leaving group in protease assays . For example, in serine protease studies, the nitrophenyl group’s hydrolysis releases 4-nitrophenol, detectable via absorbance at 405 nm .

Pharmacokinetic Considerations

Applications in Biochemical Research

Enzyme Activity Assays

The compound serves as a substrate in continuous enzyme assays, where nitrophenol release quantifies enzymatic activity. For instance, it has been used to measure trypsin-like protease activity in cancer cell lysates .

Protein Labeling

The nitrophenyl group facilitates site-specific protein modification via Schiff base formation or Michael addition, enabling the attachment of fluorophores or biotin for imaging and pull-down assays .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

Challenges and Future Directions

Synthetic Optimization

Current methods yield low quantities due to the compound’s flexibility and steric hindrance during nitrophenyl conjugation . Advances in flow chemistry or enzymatic ligation could improve yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume